molecular formula C8H7NOS B1281406 4-Methylbenzo[d]thiazol-2(3H)-one CAS No. 73443-84-2

4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B1281406
CAS RN: 73443-84-2
M. Wt: 165.21 g/mol
InChI Key: MAIYZXCYLAJOFK-UHFFFAOYSA-N
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Description

“4-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula C8H12N2S . It’s a derivative of benzothiazole, a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of “4-Methylbenzo[d]thiazol-2(3H)-one” consists of a benzene ring fused to a thiazole ring with a methyl group attached to the 4th carbon of the benzothiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methylbenzo[d]thiazol-2(3H)-one” include a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

Benzothiazoles, including derivatives like “4-Methylbenzo[d]thiazol-2(3H)-one”, are often explored for their antimicrobial properties. They can be designed and synthesized with various moieties to enhance their effectiveness against microbes. Studies typically involve evaluating the compounds’ ability to inhibit microbial growth and determining their mode of action through structural analysis techniques such as NMR and IR spectroscopy .

Antitumor Activity

Similar to their antimicrobial applications, benzothiazole derivatives are also investigated for their potential antitumor effects. Novel compounds are synthesized and assessed against different human cancer cell lines using assays like the MTT assay to measure their cytotoxicity and ability to inhibit cell proliferation .

Biological Evaluation

The biological assessment of benzothiazole derivatives can include evaluating their effects on cell migration, apoptosis (programmed cell death), and cell cycle arrest in various cancer cell lines. This helps in understanding the compound’s capability to act as a potential therapeutic agent .

Synthesis of Heterocycles

Benzothiazoles are used as key intermediates in the synthesis of various heterocyclic compounds. These heterocycles often exhibit unique biological activities, making them valuable in the development of new pharmaceuticals .

Future Directions

The future directions for “4-Methylbenzo[d]thiazol-2(3H)-one” could involve further studies on its synthesis, chemical reactions, and potential applications. Benzothiazole derivatives are of interest in medicinal chemistry due to their diverse therapeutic roles .

properties

IUPAC Name

4-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIYZXCYLAJOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509447
Record name 4-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzo[d]thiazol-2(3H)-one

CAS RN

73443-84-2
Record name 4-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzo[d]thiazol-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared analogous to Example 5 from 2-ethoxy-4-methyl-benzothiazole and concentrated hydrochloric acid with a yield of 81% of theory. M.p.: 207°-208° C. (xylene/gasoline 1:1)
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Synthesis routes and methods II

Procedure details

5.00 g (30.5 mmol) 2-amino-4-methylbenzothiazole in 15.0 mL formic acid, 6.10 mL glacial acetic acid and 112 mL conc. hydrochloric acid were cooled to −5° C. with stirring and slowly combined with a solution of 2.10 g (30.5 mmol) sodium nitrite in 5.0 mL water. The reaction mixture was stirred for 20 min at this temperature, then heated to RT and then refluxed overnight. The cooled mixture was then mixed with water and extracted several times with EtOAc. The combined organic phases were washed with saturated sodium chloride solution, dried on sodium sulphate, filtered and the filtrate was evaporated down.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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